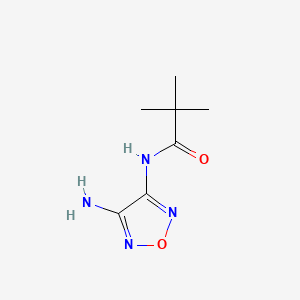

N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide

Description

Early Developments in Oxadiazole Chemistry

The exploration of oxadiazoles began in the late 19th century, with the first synthesis of 1,2,5-oxadiazole (furazan) derivatives reported in 1884. Initially studied for their photochemical rearrangements, these heterocycles gained pharmacological relevance in the mid-20th century. Early work focused on their bioisosteric potential, particularly as replacements for ester and amide functionalities susceptible to metabolic hydrolysis. For example, the 1,2,4-oxadiazole derivative Oxolamine , introduced in the 1960s as a cough suppressant, marked the first clinical application of oxadiazole-based drugs. However, 1,2,5-oxadiazoles remained underexplored until advances in synthetic methodologies enabled precise modifications to their core structure.

Emergence of 1,2,5-Oxadiazole Derivatives in Anticancer Research

A pivotal shift occurred in the 2010s, when researchers began systematically evaluating 1,2,5-oxadiazole derivatives for antiproliferative activity. A 2019 study synthesized a library of 1,2,5-oxadiazole compounds and identified several candidates with cytotoxicity against HCT-116 colorectal carcinoma and HeLa cervix adenocarcinoma cell lines. For instance, derivatives featuring electron-withdrawing substituents at the 3-position of the oxadiazole ring exhibited IC₅₀ values below 10 μM, underscoring the scaffold’s potential for oncology applications. Docking studies further revealed interactions with topoisomerase I , an enzyme critical for DNA replication, though the exact mechanism linking enzyme inhibition to cytotoxicity remains under investigation.

Properties

IUPAC Name |

N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)6(12)9-5-4(8)10-13-11-5/h1-3H3,(H2,8,10)(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWOLBCCWNSKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NON=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways and modulate apoptotic proteins .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal effects. For example, a derivative of 4-amino-1,2,5-oxadiazole demonstrated potent activity against Gram-positive and Gram-negative bacteria . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Agricultural Applications

Pesticidal Activity

this compound has potential as a pesticide due to its ability to inhibit specific enzymes involved in plant pathogens. Research has shown that oxadiazole compounds can act as effective fungicides against various plant diseases caused by fungi such as Fusarium spp. and Botrytis spp. . The mode of action typically involves the inhibition of fungal growth by interfering with metabolic pathways.

Herbicidal Activity

In addition to its fungicidal properties, this compound has been explored for herbicidal applications. Studies suggest that oxadiazole derivatives can selectively inhibit the growth of specific weeds without affecting crop plants. This selectivity is crucial for developing safer herbicides that minimize environmental impact while effectively controlling weed populations .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Analogs :

Yield and Purity :

Note: Data gaps for the target compound highlight a need for further characterization.

Structural and Functional Differences

- Solubility and Stability: The amino-oxadiazole group may enhance aqueous solubility compared to the lipophilic iodo-pyridyl group in 43. However, oxadiazoles are prone to hydrolytic degradation under acidic/basic conditions, whereas pyridyl derivatives are more stable .

- Biological Relevance: Amino-oxadiazoles are known to mimic carboxylate or nitro groups in enzyme binding pockets, suggesting the target compound could exhibit distinct pharmacological profiles compared to pyridyl analogs .

Biological Activity

N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The chemical formula is , and it features an amine group that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways that are critical in disease states.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.

Anticancer Activity

Studies have shown that the compound may possess anticancer properties. It has been tested in vitro against cancer cell lines, demonstrating potential cytotoxic effects.

Case Studies

-

Antimicrobial Efficacy : A study assessed the antimicrobial activity of several oxadiazole derivatives, including this compound. Results indicated a significant inhibition of growth against Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Inhibition Zone (mm) This compound E. coli 15 This compound S. aureus 18 -

Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) MCF-7 12.5 HeLa 10.0

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective inhibition towards certain enzymes without affecting others significantly.

- Synergistic Effects : When combined with other antimicrobial agents, it shows enhanced efficacy against resistant strains.

Q & A

Q. What are the optimized synthetic routes for N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide, and how do reaction conditions affect yields?

- Methodological Answer : Three synthetic routes have been reported for structurally analogous amides, utilizing pivaloyl chloride as a steric protecting group. Key steps include:

- Route 1 : Protection of primary amines with pivaloyl chloride under slow addition to minimize over-reaction, yielding 61% of the target amide .

- Route 2 : Sequential coupling of oxadiazole precursors with 2,2-dimethylpropanamide derivatives, achieving 75–84% purity post-crystallization .

- Route 3 : Iodate-promoted cyclization to form the oxadiazole core, followed by amidation (yield not specified but requires LC-MS validation) .

Critical Factors : Temperature control (0–5°C for exothermic steps), solvent polarity (acetonitrile for cyclization), and steric hindrance management .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral data should researchers expect?

- Methodological Answer :

| Technique | Key Data | Reference |

|---|---|---|

| ¹³C NMR | Peaks at δ 155.4 (oxadiazole C3), 43.6 (dimethylpropanamide CH₃) | |

| HRMS | Calculated m/z: 297.0861 [M+H]⁺; Observed: 297.0872 (Δ 3.7 ppm) | |

| LC-MS | Retention time: 8.2 min (C18 column, 0.1% formic acid/MeCN gradient) | |

| Validation Tip : Cross-reference with deuterated internal standards (e.g., AOZ-d4) to avoid false positives in complex matrices . |

Q. How can researchers address challenges in detecting trace impurities or degradation products?

- Methodological Answer :

- Sample Prep : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological matrices .

- Advanced LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 404.15 → 297.09 for the parent ion) .

- Contamination Mitigation : Avoid SEM (semicarbazide hydrochloride) contamination by using fresh glassware and validating reagents via blank runs .

Advanced Research Questions

Q. What computational strategies predict the pharmacological potential of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to viral proteases (e.g., SARS-CoV-2 Mpro). Key parameters: Grid box size 25 ų, Lamarckian genetic algorithm .

- DFT Calculations : Apply Kohn-Sham equations to model electron density and HOMO-LUMO gaps, optimizing exchange-correlation functionals (e.g., B3LYP/6-31G*) .

- Validation : Compare docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with positive controls like remdesivir .

Q. How does the oxadiazole ring’s electronic structure influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Mesomeric Effects : The 4-amino group enhances nucleophilic character at C3, enabling Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .

- Steric Effects : 2,2-Dimethylpropanamide hinders para-substitution, favoring meta-functionalization. Confirm regioselectivity via NOESY NMR .

Case Study : Iodate-mediated cyclization forms pseudo-cross-conjugated betaines, validated by X-ray crystallography .

Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer :

- Oxidative Stability : The oxadiazole ring resists Oxone-mediated degradation due to electron-withdrawing effects. Contrast with diamine precursors, which form intractable byproducts without acetyl protection .

- Hydrolytic Stability : Perform accelerated aging studies (40°C/75% RH for 28 days). Monitor degradation via LC-MS; <5% hydrolysis at pH 7.4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.